molecular formula C14H14N4O8S B13992784 3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol CAS No. 69603-72-1

3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol

Cat. No.: B13992784
CAS No.: 69603-72-1
M. Wt: 398.35 g/mol
InChI Key: OEMSTJNAKKOLHW-UHFFFAOYSA-N
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Description

3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol is a complex organic compound that combines the properties of both a pyridinium derivative and a nitrophenol. This compound is notable for its unique structural features, which include a pyridinium ring with an oxidized nitrogen atom and a thiol group, as well as a trinitrophenol moiety. These structural elements confer distinct chemical and physical properties, making the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinium derivative, which can be achieved through the oxidation of pyridine using suitable oxidizing agents. The thiol group can be introduced via nucleophilic substitution reactions, often using thiol-containing reagents under controlled conditions.

For the trinitrophenol part, nitration of phenol is a standard method, where phenol is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2, 4, and 6 positions. The final step involves coupling the pyridinium-thiol derivative with the trinitrophenol moiety, typically through a condensation reaction under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol is unique due to its combination of a pyridinium ring, a thiol group, and a trinitrophenol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

69603-72-1

Molecular Formula

C14H14N4O8S

Molecular Weight

398.35 g/mol

IUPAC Name

3-(1-oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol

InChI

InChI=1S/C8H11NOS.C6H3N3O7/c10-9-5-3-8(4-6-9)2-1-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,11H,1-2,7H2;1-2,10H

InChI Key

OEMSTJNAKKOLHW-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1CCCS)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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